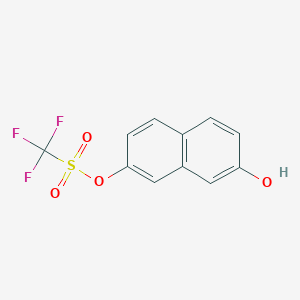
Adipokinetic HorMone (Libellula Auripennis)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adipokinetic hormone (Libellula Auripennis) is a neuropeptide hormone primarily found in insects It plays a crucial role in regulating energy metabolism by mobilizing lipids and carbohydrates during periods of high energy demand, such as flight or stress
準備方法
Synthetic Routes and Reaction Conditions: Adipokinetic hormone (Libellula Auripennis) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of adipokinetic hormone (Libellula Auripennis) involves large-scale SPPS, which is automated to increase efficiency and yield. The process includes rigorous quality control measures to ensure the purity and consistency of the final product. The synthesized hormone is then subjected to various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm its structure and purity.
化学反応の分析
Types of Reactions: Adipokinetic hormone (Libellula Auripennis) primarily undergoes hydrolysis and enzymatic degradation. These reactions are crucial for regulating its activity and ensuring its timely removal from the system.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of peptide bonds in the presence of water, often catalyzed by enzymes such as proteases.
Enzymatic Degradation: Specific enzymes, such as peptidases, target the hormone for degradation, ensuring its levels are tightly regulated.
Major Products Formed: The primary products formed from the hydrolysis and enzymatic degradation of adipokinetic hormone (Libellula Auripennis) are smaller peptide fragments and individual amino acids. These products are further metabolized or utilized in various biochemical pathways.
科学的研究の応用
Adipokinetic hormone (Libellula Auripennis) has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis, structure, and function.
Biology: Research on this hormone provides insights into insect physiology, particularly in energy metabolism and stress responses.
Medicine: Studies have explored its potential therapeutic applications in metabolic disorders and as a biomarker for certain diseases.
Industry: The hormone is used in the development of insecticides and pest control strategies by targeting the energy metabolism of pests.
作用機序
Adipokinetic hormone (Libellula Auripennis) exerts its effects by binding to specific receptors on the surface of target cells. This binding activates a signaling cascade that leads to the mobilization of stored lipids and carbohydrates. The hormone primarily targets adipocytes (fat cells) and hepatocytes (liver cells), where it stimulates the breakdown of triglycerides and glycogen, respectively. The released fatty acids and glucose are then utilized as energy sources during periods of high demand.
類似化合物との比較
Adipokinetic hormone (Libellula Auripennis) is part of a family of neuropeptides that includes other adipokinetic hormones from different insect species. Similar compounds include:
Adipokinetic hormone (Locusta migratoria): This hormone has a similar structure and function but is found in the migratory locust.
Adipokinetic hormone (Anax imperator): Found in the emperor dragonfly, it also plays a role in energy metabolism.
Hypertrehalosemic hormone (Phormia terrae): This hormone is involved in carbohydrate metabolism and is found in the blowfly.
The uniqueness of adipokinetic hormone (Libellula Auripennis) lies in its specific amino acid sequence and its role in the energy metabolism of the dragonfly species Libellula Auripennis.
特性
分子式 |
C46H61N11O12 |
|---|---|
分子量 |
960.0 g/mol |
IUPAC名 |
(2S)-N-[(2R)-1-[[(2S,3R)-1-[2-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |
InChI |
InChI=1S/C46H61N11O12/c1-23(2)37(55-40(63)29-15-16-36(61)50-29)45(68)53-32(20-35(47)60)41(64)52-31(18-25-10-5-4-6-11-25)42(65)56-38(24(3)59)46(69)57-17-9-14-34(57)44(67)54-33(22-58)43(66)51-30(39(48)62)19-26-21-49-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-34,37-38,49,58-59H,9,14-20,22H2,1-3H3,(H2,47,60)(H2,48,62)(H,50,61)(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,63)(H,56,65)/t24-,29-,30?,31-,32+,33?,34?,37+,38+/m1/s1 |
InChIキー |
KNYYPYIKSOXJOI-GWSSAINSSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]5CCC(=O)N5)O |
正規SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
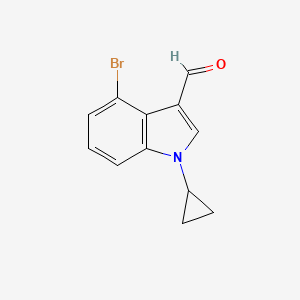

![6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)
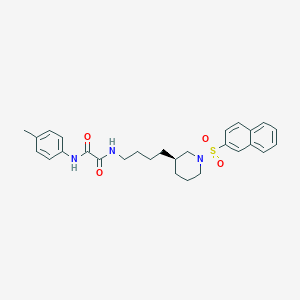
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
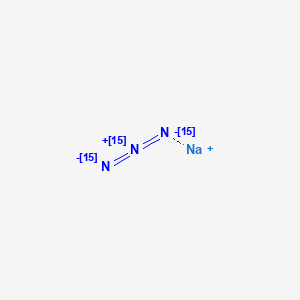
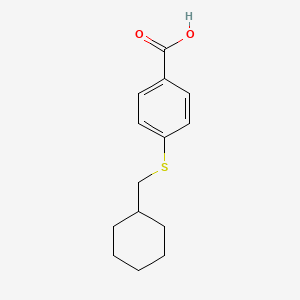
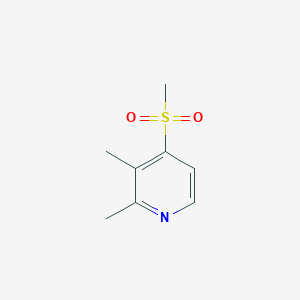
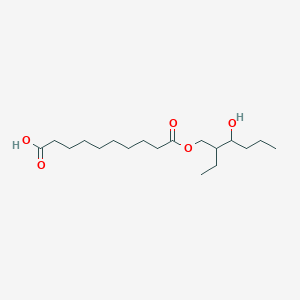
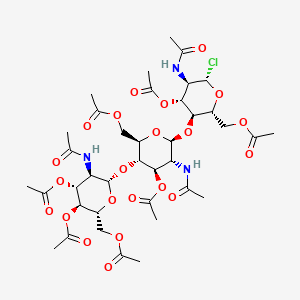
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
